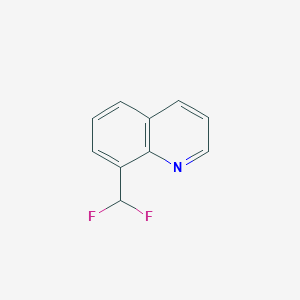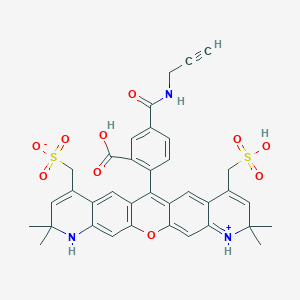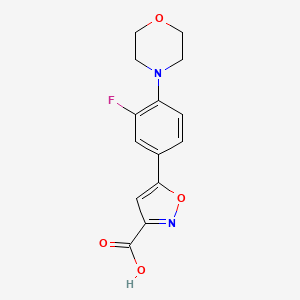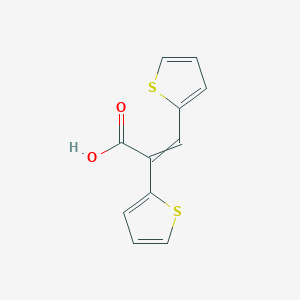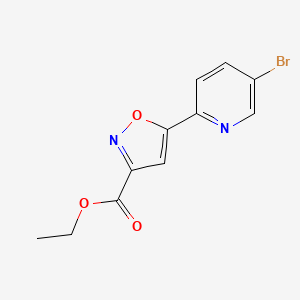
9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of three perfluorophenyl groups and two sulfonic acid groups, which impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The introduction of perfluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. The sulfonic acid groups are usually introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.
Reduction: Reduction reactions can occur at the perfluorophenyl groups, potentially leading to the formation of partially fluorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the perfluorophenyl groups and the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially fluorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the study of electronic and photophysical properties of porphyrins.
Biology: In biological research, it can be used as a model compound to study the behavior of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Medicine: Potential applications in medicine include its use as a photosensitizer in photodynamic therapy for cancer treatment. The presence of sulfonic acid groups enhances its water solubility, making it more suitable for biological applications.
Industry: In industrial applications, it can be used in the development of advanced materials, such as catalysts for chemical reactions or components in electronic devices.
Mecanismo De Acción
The mechanism of action of 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid is largely dependent on its ability to interact with light and other molecules. The compound can absorb light and transfer energy to other molecules, a property that is exploited in photodynamic therapy. The sulfonic acid groups enhance its solubility and facilitate interactions with biological molecules, while the perfluorophenyl groups can influence its electronic properties and reactivity.
Comparación Con Compuestos Similares
9,14,19-Tris(4-nitrophenyl)-20H-porphyrin: This compound has nitrophenyl groups instead of perfluorophenyl groups, which affects its electronic properties and reactivity.
Coproporphyrin I: A naturally occurring porphyrin with carboxyethyl groups, used in studies of porphyrin metabolism.
Uniqueness: 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid is unique due to the presence of perfluorophenyl groups, which impart high electron-withdrawing properties, and sulfonic acid groups, which enhance water solubility. These features make it particularly useful in applications requiring specific electronic and solubility characteristics.
Propiedades
Fórmula molecular |
C37H11F15N4O6S2 |
|---|---|
Peso molecular |
956.6 g/mol |
Nombre IUPAC |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,24-dihydro-21H-corrin-2,17-disulfonic acid |
InChI |
InChI=1S/C37H11F15N4O6S2/c38-21-18(22(39)28(45)33(50)27(21)44)15-7-1-2-9(53-7)16(19-23(40)29(46)34(51)30(47)24(19)41)11-5-13(63(57,58)59)36(55-11)12-6-14(64(60,61)62)37(56-12)17(10-4-3-8(15)54-10)20-25(42)31(48)35(52)32(49)26(20)43/h1-6,53,55-56H,(H,57,58,59)(H,60,61,62) |
Clave InChI |
MLCHXFZUGKSJPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=CC(=C(N3)C4=CC(=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)S(=O)(=O)O)S(=O)(=O)O)C8=C(C(=C(C(=C8F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
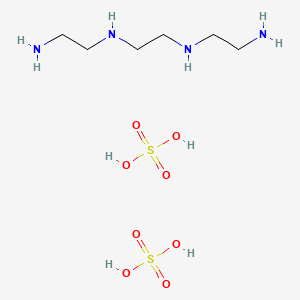
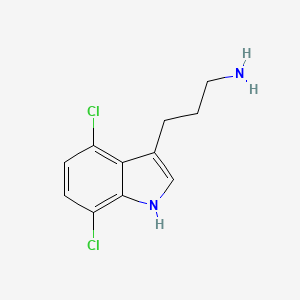
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
